molecular formula C5H3F7 B074521 2,3,3,4,4,5,5-Heptafluoro-1-pentene CAS No. 1547-26-8

2,3,3,4,4,5,5-Heptafluoro-1-pentene

Cat. No.: B074521
CAS No.: 1547-26-8
M. Wt: 196.07 g/mol
InChI Key: ZHKVUSSHABANQG-UHFFFAOYSA-N
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Description

2,3,3,4,4,5,5-Heptafluoro-1-pentene is a fluorinated organic compound with the molecular formula C5H3F7This compound is notable for its high thermal stability and chemical resistance, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3,4,4,5,5-Heptafluoro-1-pentene can be synthesized through several methods. One common approach involves the fluorination of 1-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5,5-Heptafluoro-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3,4,4,5,5-Heptafluoro-1-pentene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,3,4,4,5,5-Heptafluoro-1-pentene is primarily related to its chemical reactivity and stability. The presence of multiple fluorine atoms imparts high electronegativity, making the compound resistant to oxidation and other chemical reactions. This stability is beneficial in applications requiring durable materials. Additionally, the compound’s ability to undergo polymerization allows it to form long-chain polymers with desirable properties .

Comparison with Similar Compounds

Similar Compounds

    2,3,3,4,4,5,5-Heptafluoro-1-butene: Similar structure but with one less carbon atom.

    2,3,3,4,4,5,5-Heptafluoro-1-hexene: Similar structure but with one more carbon atom.

    Perfluoroalkenes: Compounds with all hydrogen atoms replaced by fluorine.

Uniqueness

2,3,3,4,4,5,5-Heptafluoro-1-pentene is unique due to its specific balance of fluorine content and carbon chain length, which provides an optimal combination of chemical resistance and reactivity. This makes it particularly valuable in applications where both stability and reactivity are required .

Properties

IUPAC Name

2,3,3,4,4,5,5-heptafluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c1-2(6)4(9,10)5(11,12)3(7)8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVUSSHABANQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074595
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1547-26-8
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1547-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentene, 2,3,3,4,4,5,5-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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